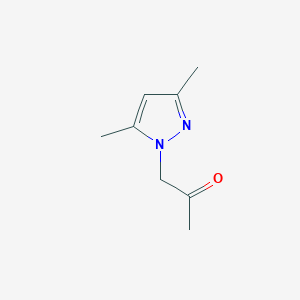![molecular formula C13H11NO3S B1270262 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid CAS No. 478080-03-4](/img/structure/B1270262.png)
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds structurally related to 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid, often involves reactions of thiophene-based precursors with various organic reagents. For instance, Amr et al. (2010) described the synthesis of novel thiophene derivatives through initial reactions of 2-amino-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, highlighting the diversity of synthetic approaches possible for thiophene-based compounds (Amr et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray diffraction, IR, and NMR spectroscopy to elucidate the structure of thiophene derivatives. The detailed structure of these compounds can reveal insights into their chemical behavior and interactions. For example, studies by Menati et al. (2020) utilized single-crystal X-ray diffraction to determine the structure of a new azo-Schiff base derived from thiophene-based precursors, showcasing the utility of structural analysis in understanding compound properties (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives participate in a variety of chemical reactions, leading to a wide range of potential applications. For instance, Shevelev et al. (2001) explored the cyclocondensation reactions of thiophene derivatives, indicating the reactive nature of these compounds and their utility in synthesizing more complex molecules (Shevelev et al., 2001).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and photoluminescence, are critical for their application in materials science and other fields. Osterod et al. (2001) reported on the luminescent properties of supramolecular assemblies based on thiophene derivatives, highlighting the potential of these compounds in the development of new materials (Osterod et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the applications and behavior of thiophene derivatives. Research by Youssef (2009) on the reactions of thiophene derivatives with various nucleophiles provides valuable information on the chemical versatility of these compounds (Youssef, 2009).
Applications De Recherche Scientifique
-
β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives
- Field : Organic Chemistry, Pharmacology .
- Application : These compounds, which contain a β-amino acid moiety and a heterocyclic core, have shown promising pharmacological properties . They have been used as antiviral, anti-inflammatory, antibacterial compounds, anaplastic lymphoma kinase (ALK) inhibitors, as well as agonist and antagonists of the receptors .
- Method : The synthesis of these compounds involves a few steps, leading to the production of a β2,3-amino acid moiety containing compound .
- Results : The compounds have shown promising biological activity, including antiviral, anti-inflammatory, and antibacterial properties .
-
2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides
- Field : Organic Chemistry, Biochemistry .
- Application : These benzamide compounds have shown antioxidant and antibacterial activities .
- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . They also exhibited in vitro growth inhibitory activity against different bacteria .
Safety And Hazards
Propriétés
IUPAC Name |
3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYJETWWYWHAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

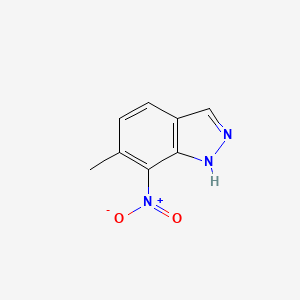
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)
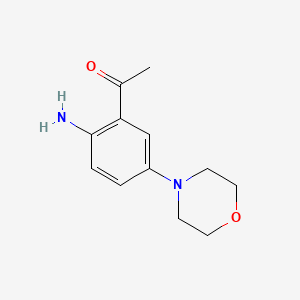
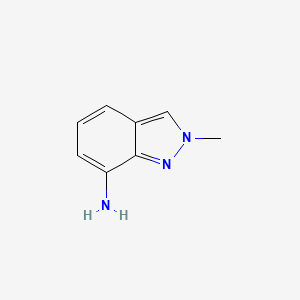
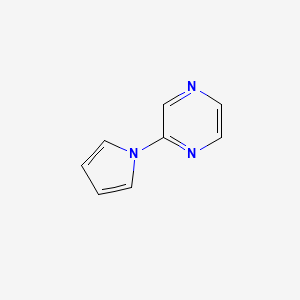
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)
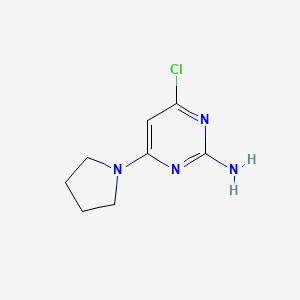
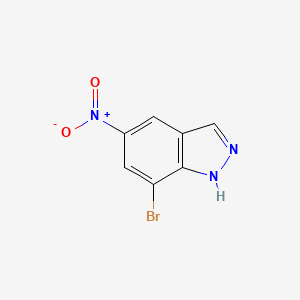
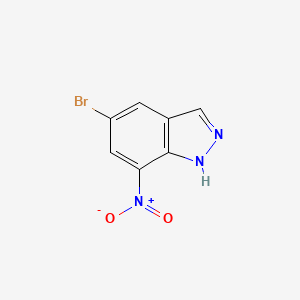
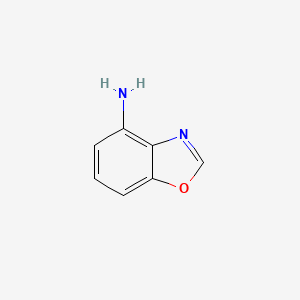

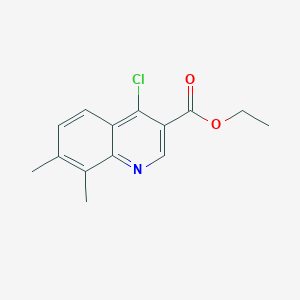
methanone](/img/structure/B1270250.png)
